molecular formula C10H23N4O3P B14676696 2-[(Dipropan-2-ylphosphoryl)methyl]propanedihydrazide CAS No. 33315-48-9

2-[(Dipropan-2-ylphosphoryl)methyl]propanedihydrazide

Cat. No.: B14676696
CAS No.: 33315-48-9
M. Wt: 278.29 g/mol
InChI Key: XBHLVFTVCPHEHN-UHFFFAOYSA-N
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Description

2-[(Dipropan-2-ylphosphoryl)methyl]propanedihydrazide is a chemical compound with the molecular formula C10H23N4O3P It is known for its unique structure, which includes a phosphoryl group and two hydrazide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(Dipropan-2-ylphosphoryl)methyl]propanedihydrazide typically involves the reaction of dipropan-2-ylphosphoryl chloride with propanedihydrazide under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The reaction mixture is often heated to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

2-[(Dipropan-2-ylphosphoryl)methyl]propanedihydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different hydrazine derivatives.

    Substitution: The hydrazide groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines and thiols can react with the hydrazide groups under mild conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphoryl oxides, while reduction can produce various hydrazine derivatives .

Scientific Research Applications

2-[(Dipropan-2-ylphosphoryl)methyl]propanedihydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(Dipropan-2-ylphosphoryl)methyl]propanedihydrazide involves its interaction with specific molecular targets. The phosphoryl group can form hydrogen bonds and coordinate with metal ions, while the hydrazide groups can participate in nucleophilic attacks. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • Dipropan-2-ylphosphoryl chloride
  • Propanedihydrazide
  • Methyl dipropan-2-yl phosphate

Uniqueness

2-[(Dipropan-2-ylphosphoryl)methyl]propanedihydrazide is unique due to its dual hydrazide groups and the presence of a phosphoryl group. This combination allows it to participate in a wide range of chemical reactions and interact with various molecular targets, making it a versatile compound in scientific research .

Properties

CAS No.

33315-48-9

Molecular Formula

C10H23N4O3P

Molecular Weight

278.29 g/mol

IUPAC Name

2-[di(propan-2-yl)phosphorylmethyl]propanedihydrazide

InChI

InChI=1S/C10H23N4O3P/c1-6(2)18(17,7(3)4)5-8(9(15)13-11)10(16)14-12/h6-8H,5,11-12H2,1-4H3,(H,13,15)(H,14,16)

InChI Key

XBHLVFTVCPHEHN-UHFFFAOYSA-N

Canonical SMILES

CC(C)P(=O)(CC(C(=O)NN)C(=O)NN)C(C)C

Origin of Product

United States

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